molecular formula C10H7Cl2NO B15331398 2,8-Dichloro-6-methoxyquinoline

2,8-Dichloro-6-methoxyquinoline

Cat. No.: B15331398
M. Wt: 228.07 g/mol
InChI Key: KBQWXHXFIQDRFB-UHFFFAOYSA-N
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Description

2,8-Dichloro-6-methoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinolines are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dichloro-6-methoxyquinoline typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 2,8-dichloroquinoline with methanol in the presence of a base to introduce the methoxy group at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,8-Dichloro-6-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in methanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can have different functional groups replacing the chlorine atoms or modifying the methoxy group.

Scientific Research Applications

2,8-Dichloro-6-methoxyquinoline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,8-Dichloro-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups play a crucial role in binding to these targets and modulating their activity. For example, in medicinal applications, the compound may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxyquinoline: Similar structure but with only one chlorine atom.

    4,7-Dichloroquinoline: Chlorine atoms at different positions.

    6-Methoxyquinoline: Lacks chlorine atoms.

Uniqueness

2,8-Dichloro-6-methoxyquinoline is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical properties and biological activities. This unique structure allows it to interact differently with molecular targets compared to other quinoline derivatives .

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

2,8-dichloro-6-methoxyquinoline

InChI

InChI=1S/C10H7Cl2NO/c1-14-7-4-6-2-3-9(12)13-10(6)8(11)5-7/h2-5H,1H3

InChI Key

KBQWXHXFIQDRFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC(=N2)Cl)Cl

Origin of Product

United States

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